

function of Coq11 protein in mitochondrial respiration

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An in-depth technical guide on the function of the Coq11 protein in mitochondrial respiration, prepared for researchers, scientists, and drug development professionals.

Abstract

Coenzyme Q (CoQ or ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain. Its biosynthesis is a complex process involving a suite of proteins, many of which assemble into a multi-subunit complex on the matrix face of the inner mitochondrial membrane, known as the CoQ synthome. This guide focuses on the Coq11 protein, a component of the CoQ synthome identified in *Saccharomyces cerevisiae*. While not possessing a known mammalian ortholog, the study of Coq11 provides critical insights into the regulation of CoQ biosynthesis. Coq11 is required for efficient de novo CoQ synthesis and appears to function as a negative modulator of the CoQ synthome's assembly and stability. Its deletion can surprisingly rescue the respiratory-deficient phenotypes of mutants lacking the CoQ chaperone protein, Coq10, suggesting a complex regulatory role within the pathway. This document details the current understanding of Coq11's function, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of associated pathways and workflows.

Introduction: Coenzyme Q and the Mitochondrial Respiratory Chain

Coenzyme Q is indispensable for cellular energy metabolism in eukaryotes.^[1] Its redox-active benzoquinone head group and a long polyisoprenoid tail allow it to function as a mobile electron carrier, shuttling electrons from Complex I or Complex II to Complex III of the respiratory chain.^{[1][2]} This process is fundamental to establishing the proton gradient that drives ATP synthesis.^[1] Beyond its role in oxidative phosphorylation, the reduced form of CoQ, ubiquinol, is a potent antioxidant that protects cellular components from oxidative damage.^[1]

In the yeast *Saccharomyces cerevisiae*, CoQ biosynthesis is carried out by the products of at least thirteen genes (COQ1–COQ11, YAH1, and ARH1).^{[3][4]} Many of these proteins form the CoQ synthome, a large complex that is believed to enhance the efficiency of the biosynthetic pathway.^{[5][6]} The protein Coq11 was identified as a novel constituent of this complex and is required for its optimal function.^{[3][5]}

Core Function of Coq11 in Coenzyme Q Biosynthesis

Coq11, encoded by the open reading frame YLR290C in *S. cerevisiae*, was first identified as a mitochondrial protein that co-purified with tagged Coq proteins, indicating its association with the CoQ synthome.^{[3][5]} Subsequent studies confirmed that Coq11 is necessary for efficient CoQ biosynthesis, and its absence leads to defects in cellular respiration.^{[3][7]}

A Modulator of CoQ Synthome Assembly

While essential for efficient CoQ production, Coq11's primary role appears to be regulatory. Evidence suggests that Coq11 acts as a negative modulator of the CoQ synthome.^[8] Deletion of the COQ11 gene leads to an increase in the expression of several other Coq proteins, resulting in a larger, more stable CoQ synthome.^{[6][8]} This counterintuitive finding positions Coq11 as a unique regulatory component that may fine-tune the rate of CoQ synthesis in response to cellular needs.

Genetic Interaction with Coq10

The regulatory function of Coq11 is most evident in its genetic relationship with COQ10. Coq10 is a CoQ-binding chaperone protein.^{[6][9]} Yeast mutants lacking COQ10 (coq10Δ) exhibit severe respiratory deficiency and low CoQ biosynthesis.^[6] Remarkably, the deletion of COQ11 rescues these defects in coq10Δ mutants.^{[6][8]} This suppression suggests that in the absence

of the Coq10 chaperone, the negative regulatory effect of Coq11 on the synthome is detrimental. Removing Coq11 allows for the formation of an enlarged and stabilized synthome that can function, albeit perhaps less efficiently, without Coq10.[6][8] This interaction also extends to the endoplasmic reticulum-mitochondria encounter structure (ERMES), where deletion of COQ11 can suppress respiratory phenotypes associated with select ERMES mutants.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Coq11, primarily in *S. cerevisiae*.

Table 1: Effect of COQ11 Deletion on Coenzyme Q₆ (Q₆) Biosynthesis This table illustrates the impact of COQ11 deletion on the ability of yeast to synthesize Q₆ de novo, as measured by the incorporation of a stable isotope-labeled precursor, ¹³C₆-4-hydroxybenzoic acid (¹³C₆-4HB).

Strain Background	Genotype	De Novo ¹³ C ₆ -Q ₆ Level (% of Wild-Type)	Reference
BY4741	Wild-Type	100%	[3]
BY4741	ylr290cΔ (coq11Δ)	~25%	[3]

Note: Data is approximated from graphical representations in the source publication.

Table 2: Phenotypic Growth of coq Mutants on a Non-Fermentable Carbon Source This table qualitatively describes the ability of various yeast mutants to grow on yeast extract-peptone-glycerol (YPG) medium, where functional respiration is required for growth.

Strain	Genotype	Growth on YPG (Respiration)	Reference
Wild-Type	WT	Normal Growth	[3]
Q-less control	coq3Δ or coq8Δ	No Growth	[3]
Coq11 deletion	coq11Δ	Severely Impaired Growth	[3]
Coq10 deletion	coq10Δ	Impaired Growth	[6]
Double deletion	coq10Δcoq11Δ	Rescued Growth (near WT)	[6]

Table 3: Hydrogen Sulfide (H₂S) Production in *S. pombe* Deletion Mutants This table shows the concentration of H₂S in *Schizosaccharomyces pombe* mutants, indicating a potential link between CoQ biosynthesis and sulfur metabolism.

Strain	Condition	H ₂ S Concentration (nmol/10 ⁸ cells)	Reference
Wild-Type (PR110)	YES Medium	~1.8	[9]
Δcoq11	YES Medium	~2.5	[9]
Δcoq12	YES Medium	~6.0	[9]

Note: Data is approximated from graphical representations in the source publication.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to characterize Coq11.

Protocol 1: Yeast Growth and Phenotypic Analysis (Spot Assay)

- Culture Preparation: Grow yeast strains overnight in liquid rich medium containing a fermentable carbon source (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).
- Serial Dilution: Dilute the overnight cultures to a starting optical density (OD₆₀₀) of ~0.5-1.0. Perform a 10-fold serial dilution series (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water or saline.
- Spotting: Spot 3-5 µL of each dilution onto agar plates. Use at least two types of plates for comparison:
 - Fermentable: YPD (assesses general viability).
 - Non-Fermentable: YPG (2% glycerol) or YPEG (1% ethanol, 2% glycerol) to assess respiratory function.^[9]
- Incubation: Incubate plates at 30°C for 2-5 days and document growth by imaging the plates daily. Respiratory-deficient mutants will fail to grow or show severely restricted growth on the non-fermentable carbon source.^[3]

Protocol 2: Isolation of Yeast Mitochondria

- Large-Scale Culture: Inoculate a large volume (e.g., 600 mL) of yeast culture in YPGal (galactose as the carbon source to maximize mitochondrial content) and grow overnight at 30°C with vigorous shaking.^[3]
- Cell Harvest: Harvest cells in mid-to-late logarithmic phase (OD₆₀₀ of 3.5–4.0) by centrifugation.
- Spheroplasting: Wash the cell pellet and resuspend in a buffer containing a reducing agent (e.g., DTT) to permeabilize the cell wall. Subsequently, digest the cell wall using zymolyase or lyticase to create spheroplasts.
- Homogenization: Resuspend the spheroplasts in an ice-cold hypotonic homogenization buffer containing protease inhibitors. Homogenize using a Dounce homogenizer with a tight-fitting pestle.
- Differential Centrifugation:
 - Perform a low-speed spin (e.g., 1,500 x g) to pellet unlysed cells, nuclei, and cell debris.

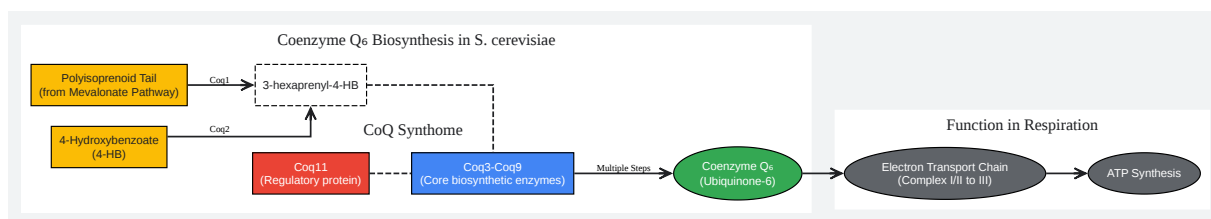
- Transfer the supernatant to a new tube and perform a high-speed spin (e.g., 12,000 x g) to pellet the mitochondria.
- Purification and Storage: Wash the mitochondrial pellet with homogenization buffer. Determine protein concentration using a BCA assay. Flash freeze the purified mitochondria in liquid nitrogen and store at -80°C.[\[3\]](#)

Protocol 3: Tandem Affinity Purification (TAP) of Coq Protein Complexes

- Strain Generation: Genetically modify the yeast strain to integrate a Tandem Affinity Purification (TAP) tag (e.g., containing calmodulin binding peptide and Protein A) at the 3' end of the gene of interest (e.g., COQ3, COQ6).[\[3\]](#)
- Mitochondrial Lysis: Start with purified mitochondria (from Protocol 2). Resuspend the mitochondrial pellet (e.g., 15 mg of protein) in a solubilization buffer containing a mild non-ionic detergent (e.g., digitonin or Triton X-100) and protease/phosphatase inhibitors to extract protein complexes.
- First Affinity Purification: Incubate the mitochondrial lysate with IgG-coupled beads (which bind the Protein A part of the tag). Wash the beads extensively to remove non-specific binders.
- Elution: Elute the complex from the IgG beads by cleaving the tag with a specific protease (e.g., Tobacco Etch Virus protease).
- Second Affinity Purification: Incubate the eluate with calmodulin-coated beads in the presence of calcium. After extensive washing, elute the final, highly purified complex by chelating the calcium with EGTA.
- Analysis: Analyze the purified proteins by SDS-PAGE and identify the components using mass spectrometry (LC-MS/MS). This method was used to identify Coq11 (YLR290C) as an interaction partner of the CoQ synthome.[\[3\]](#)

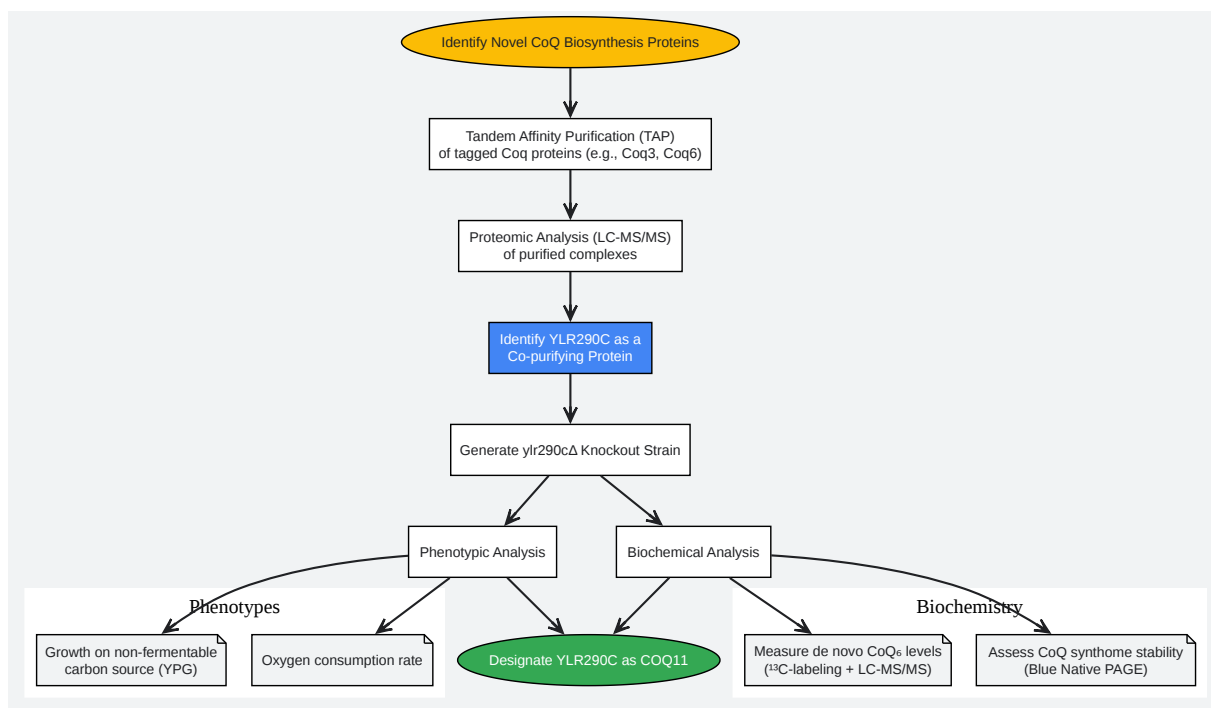
Visualizations: Pathways and Workflows

The following diagrams were created using the DOT language to visualize key concepts related to Coq11 function.



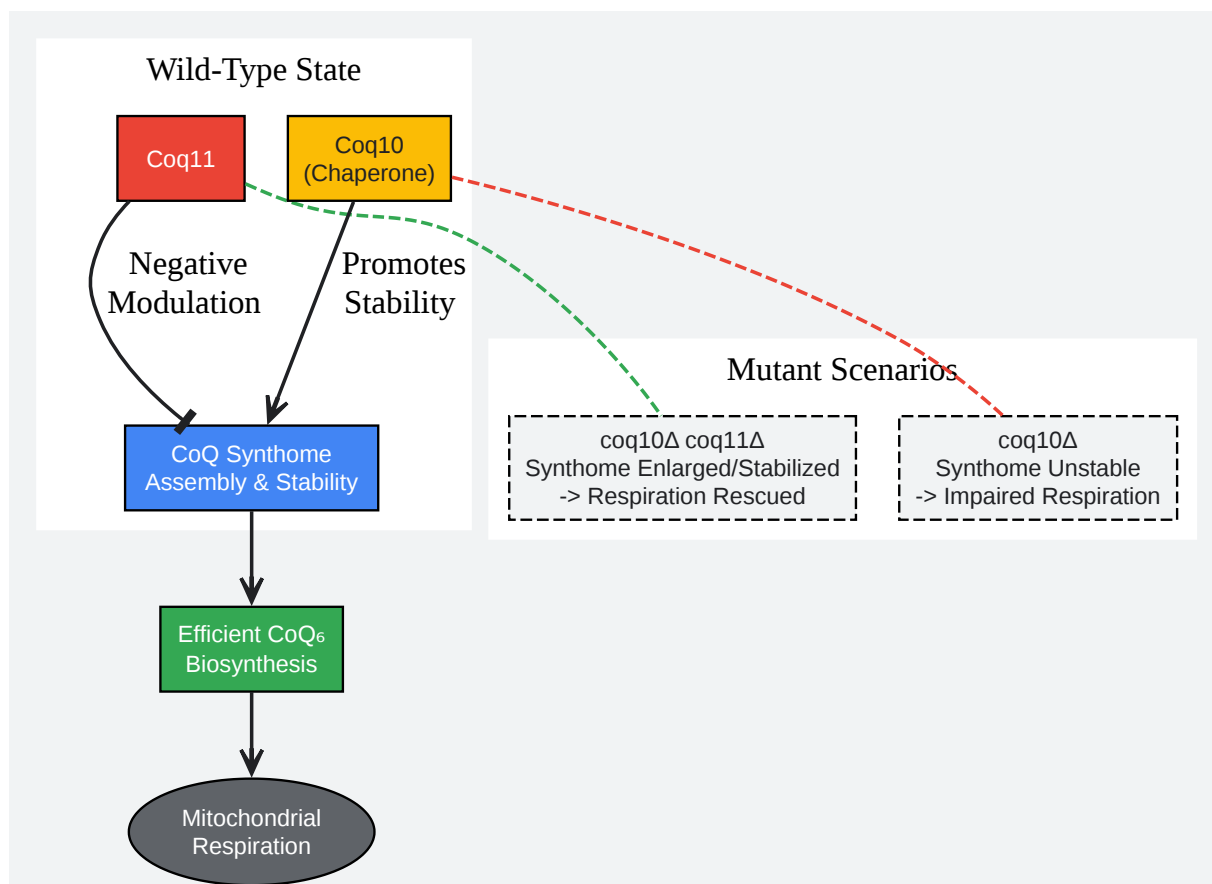
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Caption: Overview of the Coenzyme Q₆ biosynthesis pathway in yeast.



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Caption: Experimental workflow for the identification and characterization of Coq11.



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Caption: Regulatory role of Coq11 and its genetic interaction with Coq10.

Conclusion and Future Directions

The Coq11 protein, while lacking a clear human ortholog, serves as a fascinating model for understanding the intricate regulation of mitochondrial CoQ biosynthesis. Its identification as a

constituent of the CoQ synthome in yeast that negatively modulates its assembly reveals a sophisticated level of control within this vital metabolic pathway.[3][6][8] The ability of COQ11 deletion to rescue respiratory defects in *coq10Δ* and ERMES mutants highlights its importance in the interplay between synthome stability, chaperone function, and organellar contact sites.[8]

For researchers and drug development professionals, these findings underscore the complexity of targeting the CoQ pathway. A simple upregulation of all components may not be beneficial; instead, understanding the roles of modulatory proteins like Coq11 could open new avenues for therapeutic intervention in diseases linked to CoQ deficiency or mitochondrial dysfunction. [11]

Future research should focus on:

- Elucidating the precise biochemical mechanism by which Coq11 exerts its negative regulatory effect.
- Searching for functional, if not sequential, orthologs in mammalian systems that may play a similar regulatory role.
- Investigating how the expression and activity of Coq11 are controlled in response to different metabolic states.

A deeper understanding of these regulatory networks will be paramount for developing targeted strategies to modulate mitochondrial function in health and disease.

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